2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide features a thiazole core substituted with a cyclohexylcarbamoyl amino group at the 2-position and an acetamide moiety linked to a 4-phenoxyphenyl group. This structure combines a heterocyclic thiazole ring with lipophilic (cyclohexyl) and aromatic (phenoxy) substituents, which are often leveraged in medicinal chemistry for enhanced bioavailability and target binding.
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-22(25-18-11-13-21(14-12-18)31-20-9-5-2-6-10-20)15-19-16-32-24(27-19)28-23(30)26-17-7-3-1-4-8-17/h2,5-6,9-14,16-17H,1,3-4,7-8,15H2,(H,25,29)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUCEHCJVSLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazinoindole Derivatives
- Example: 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 24, ) Structure: Replaces the thiazole with a triazinoindole core. Synthesis: Synthesized via coupling of 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with 4-phenoxyaniline (95% purity) .
Triazole Derivatives
- Example: 2-((4-Formamido-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide () Structure: Features a 1,2,4-triazole ring with a formamido substituent. Molecular Weight: 369.399 g/mol. Key Differences: The triazole core is smaller and more polar than thiazole, which may alter solubility and metabolic stability .
Benzimidazole Derivatives
- Example: 2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (M64, ) Structure: Substitutes thiazole with a nitro-benzimidazole group. Activity: Acts as a potent inhibitor of the MvfR ligand-binding domain, highlighting the importance of the acetamide-phenoxy motif in target binding .
Substituent Modifications
Phenyl Group Variations
- Trifluoromethylphenyl: Example: 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-(trifluoromethyl)phenyl)acetamide () Impact: The electron-withdrawing trifluoromethyl group increases metabolic resistance but may reduce solubility compared to the phenoxy substituent .
Carbamoyl and Acetamide Modifications
Table 1: Structural and Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
